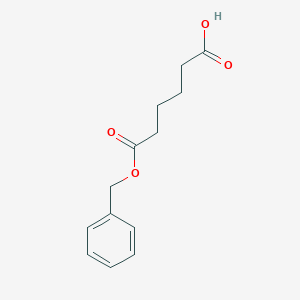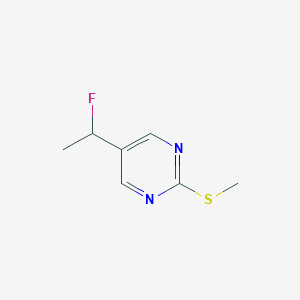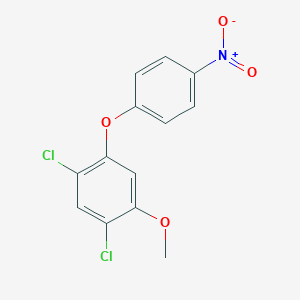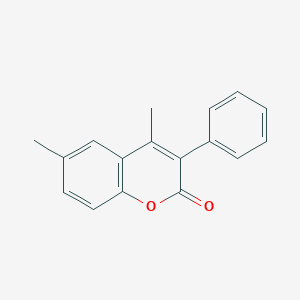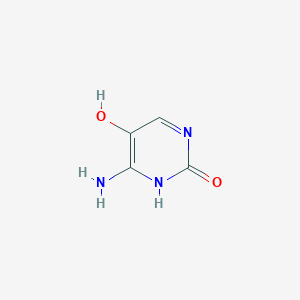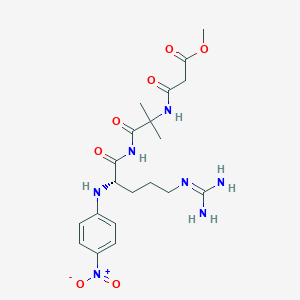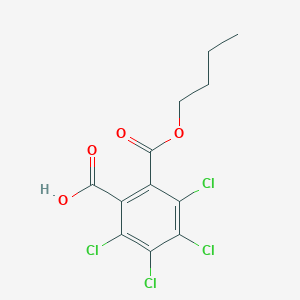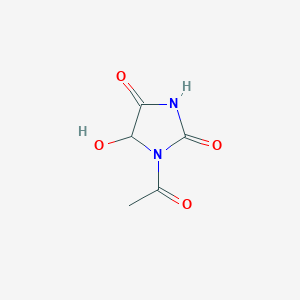![molecular formula C10H12BrNO2 B044494 3-[(4-Bromophenyl)(methyl)amino]propanoic acid CAS No. 111606-79-2](/img/structure/B44494.png)
3-[(4-Bromophenyl)(methyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenyl)(methyl)amino]propanoic acid, also known as MPAA, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder and is commonly used in scientific research applications. The compound has a molecular formula of C10H12BrNO2 and a molecular weight of 255.11 g/mol.
Mechanism Of Action
The mechanism of action of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been shown to enhance the activity of GABA receptors, which results in the inhibition of neurotransmitter release and the suppression of neuronal activity.
Biochemical And Physiological Effects
3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. The compound has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[(4-Bromophenyl)(methyl)amino]propanoic acid in lab experiments is its ability to modulate the GABAergic system. This makes it a valuable tool for studying the mechanisms of neuronal excitability and the regulation of neurotransmitter release. However, one of the limitations of using 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid. One area of research is the development of new therapeutic applications for the compound. Another area of research is the investigation of the mechanisms underlying its effects on the GABAergic system. Additionally, there is a need for further studies to determine the safety and toxicity of the compound, which will be important for its potential use in clinical settings.
Conclusion:
In conclusion, 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is a valuable compound for scientific research applications. It has been found to exhibit several therapeutic properties and to modulate the activity of the GABAergic system. However, further studies are needed to fully understand its mechanisms of action and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromobenzylamine with ethyl acrylate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 3-[(4-Bromophenyl)(methyl)amino]propanoic acid.
Scientific Research Applications
3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
CAS RN |
111606-79-2 |
|---|---|
Product Name |
3-[(4-Bromophenyl)(methyl)amino]propanoic acid |
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-(4-bromo-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
PBUWWQLOLJNHAI-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



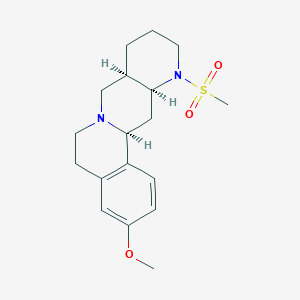
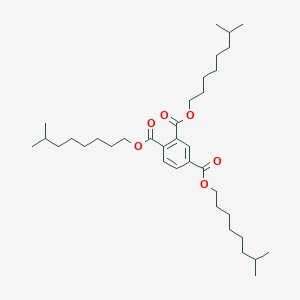
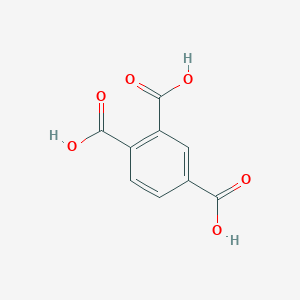
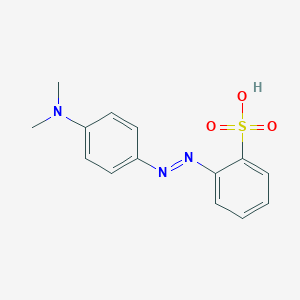
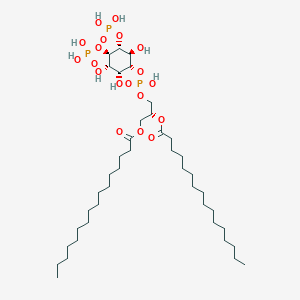
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
